molecular formula C16H13N5 B10844665 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine

5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine

Cat. No.: B10844665
M. Wt: 275.31 g/mol
InChI Key: GFTOIPQCHLKALF-UHFFFAOYSA-N
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Description

5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its benzyl and methyl substituents also contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

5-azido-6-benzyl-2-methyl-1,8-naphthyridine

InChI

InChI=1S/C16H13N5/c1-11-7-8-14-15(20-21-17)13(10-18-16(14)19-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

GFTOIPQCHLKALF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)N=[N+]=[N-])CC3=CC=CC=C3

Origin of Product

United States

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